molecular formula C13H12 B14642413 (1-Cyclopenten-1-ylethynyl)benzene CAS No. 55110-61-7

(1-Cyclopenten-1-ylethynyl)benzene

Cat. No.: B14642413
CAS No.: 55110-61-7
M. Wt: 168.23 g/mol
InChI Key: ACZRJBFIJYKISS-UHFFFAOYSA-N
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Description

It is a derivative of benzene, where a cyclopentene ring is attached to the benzene ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopenten-1-ylethynyl)benzene can be achieved through several methods. One common approach involves the reaction of cyclopentenone with phenylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of palladium or ruthenium catalysts to facilitate the coupling reaction .

Another method involves the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing palladium or ruthenium catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopenten-1-ylethynyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentylbenzene.

Scientific Research Applications

(1-Cyclopenten-1-ylethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopenten-1-ylethynyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the nature of the reaction and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simple cycloalkene with similar structural features but lacking the benzene ring.

    Phenylacetylene: Contains a phenyl group attached to an ethynyl group, similar to the ethynyl linkage in (1-Cyclopenten-1-ylethynyl)benzene.

    Cyclopentylbenzene: A derivative where the cyclopentene ring is fully saturated.

Uniqueness

This compound is unique due to its combination of a cyclopentene ring and a benzene ring connected through an ethynyl linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

55110-61-7

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-(cyclopenten-1-yl)ethynylbenzene

InChI

InChI=1S/C13H12/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8H,4-5,9H2

InChI Key

ACZRJBFIJYKISS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C#CC2=CC=CC=C2

Origin of Product

United States

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